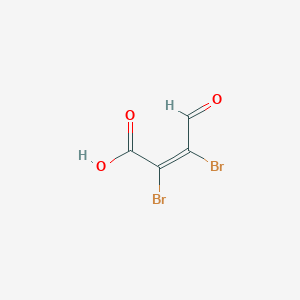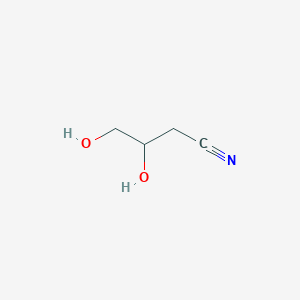
(R)-2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds under various conditions .Physical And Chemical Properties Analysis
This involves the study of both the physical and chemical properties of the compound. Physical properties can include melting point, boiling point, solubility, and density. Chemical properties can include reactivity, acidity or basicity, and stability .Applications De Recherche Scientifique
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
®-2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride: is utilized in the development and validation of HPLC methods. HPLC is a critical analytical tool for assessing drug products, and this compound can be a subject in the separation, identification, and quantification of medicinal products and related materials. The validation process involves establishing the performance and limitations of the HPLC technique, which is essential for ensuring the quality and safety of pharmaceuticals .
Synthesis of Quinoline Derivatives
This compound serves as a precursor in the synthesis of quinoline derivatives, which are significant in medicinal chemistry. Quinoline motifs are found in several pharmacologically active heterocyclic compounds and are essential due to their broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, and antimalarial activities. The compound’s role in the synthesis of these derivatives highlights its importance in drug discovery and development .
Nanomedicine Carrier Systems
In the field of nanomedicine, ®-2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride could potentially be used in conjunction with halloysite nanotubes. These nanotubes are suitable for controlled and sustained delivery systems due to their biocompatibility and mechanical strength. The compound could be involved in drug loading techniques, enhancing the delivery of medications at the molecular level .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(1R)-2,2-dimethyl-1-phenylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-11(2,3)10(12)9-7-5-4-6-8-9;/h4-8,10H,12H2,1-3H3;1H/t10-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOFDSTXFQCVDC-PPHPATTJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC=CC=C1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](C1=CC=CC=C1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

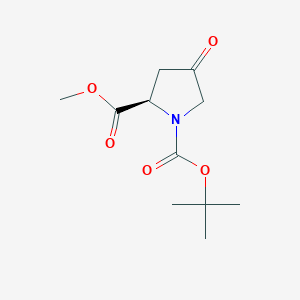


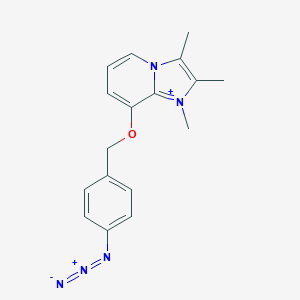
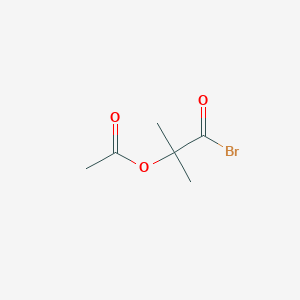

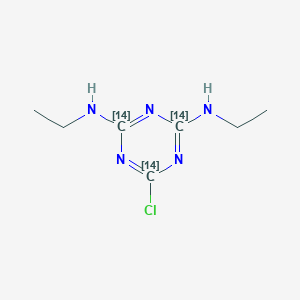



![6-Amino-2-[bis(carboxymethyl)amino]hexanoic acid](/img/structure/B152195.png)

